2-chloro-6-(2-fluoropropan-2-yl)pyrazine
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Overview
Description
2-chloro-6-(2-fluoropropan-2-yl)pyrazine is a chemical compound with the molecular formula C7H8ClFN2 and a molecular weight of 174.6 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 2-position and a 2-fluoropropan-2-yl group at the 6-position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-chloro-6-(2-fluoropropan-2-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 2-fluoropropane under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-chloro-6-(2-fluoropropan-2-yl)pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding pyrazine N-oxides.
Reduction Reactions: Reduction of the pyrazine ring can lead to the formation of dihydropyrazine derivatives.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride) . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-6-(2-fluoropropan-2-yl)pyrazine is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 2-chloro-6-(2-fluoropropan-2-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its mechanism of action depend on the specific biological system being studied .
Comparison with Similar Compounds
2-chloro-6-(2-fluoropropan-2-yl)pyrazine can be compared with other similar compounds, such as:
2-chloropyrazine: Lacks the 2-fluoropropan-2-yl group, making it less sterically hindered.
6-(2-fluoropropan-2-yl)pyrazine: Lacks the chlorine atom, which affects its reactivity in substitution reactions.
2-chloro-6-methylpyrazine: Has a methyl group instead of the 2-fluoropropan-2-yl group, resulting in different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2293100-10-2 |
---|---|
Molecular Formula |
C7H8ClFN2 |
Molecular Weight |
174.6 |
Purity |
95 |
Origin of Product |
United States |
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